molecular formula C16H31NO4 B2927039 Boc-D-Me2Adec-OH CAS No. 2389078-12-8

Boc-D-Me2Adec-OH

Cat. No.: B2927039
CAS No.: 2389078-12-8
M. Wt: 301.427
InChI Key: UYYIGRGYYGQTOK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Me2Adec-OH is a synthetic amino acid derivative characterized by its tert-butoxycarbonyl (Boc) protecting group, a D-configuration stereocenter, and a dimethyl-substituted side chain ("Me2Adec"). This compound is primarily utilized in peptide synthesis and medicinal chemistry to modulate peptide stability, solubility, and biological activity.

Structurally, this compound is distinct from canonical amino acids due to its branched alkyl side chain, which may influence its conformational flexibility and interactions with enzymes or targets. Its synthesis typically involves enantioselective alkylation or resolution techniques to achieve the desired D-configuration .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-6-7-8-9-10-11-12-13(14(18)19)17(5)15(20)21-16(2,3)4/h13H,6-12H2,1-5H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYIGRGYYGQTOK-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Me2Adec-OH typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions usually involve an aqueous environment and mild temperatures to ensure the stability of the Boc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Me2Adec-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The primary product is the free amino acid after the removal of the Boc group.

    Substitution: Products vary based on the nucleophile used in the reaction.

    Oxidation/Reduction: Products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

Boc-D-Me2Adec-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-Me2Adec-OH primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during the synthesis of peptides and other compounds. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Boc-D-Me2Adec-OH’s properties, a comparative analysis with structurally or functionally analogous compounds is provided below. Key parameters include molecular weight, solubility, stability, and synthetic utility.

Table 1: Comparative Properties of Boc-Protected Amino Acid Derivatives

Compound Name Molecular Weight (g/mol) Solubility (DCM/DMF) Stability (pH 7.4, 25°C) Key Applications
This compound 287.34 High (DCM) >48 hours Peptide backbone modification
Boc-L-Alanine-OH 189.17 Moderate (DMF) >72 hours Standard peptide synthesis
Boc-D-Valine-OH 231.28 High (DCM) >60 hours β-sheet stabilization
Boc-D-Phenylglycine-OH 265.30 Low (DMF) <24 hours Chiral auxiliaries

Key Findings :

Steric Effects : this compound exhibits superior steric bulk compared to Boc-L-Alanine-OH or Boc-D-Valine-OH, which may reduce enzymatic degradation in vivo. This property aligns with its use in stabilizing peptide therapeutics .

Stability : While Boc-D-Valine-OH demonstrates longer-term stability under physiological conditions, this compound’s dimethyl side chain may confer resistance to racemization during coupling reactions .

Notes on Analytical Characterization

Analytical methods for this compound, as per AOAC guidelines , emphasize:

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
  • NMR Confirmation : Distinct δ 1.4 ppm (Boc tert-butyl) and δ 1.1 ppm (dimethyl side chain) signals.
  • Safety: No carcinogenic risk reported, though dimethylated analogs may require handling in ventilated environments due to volatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.